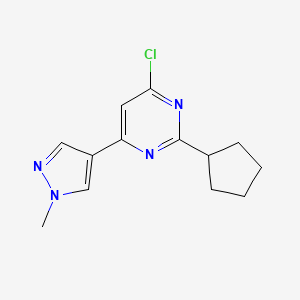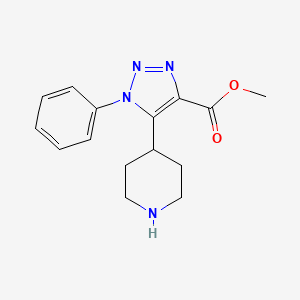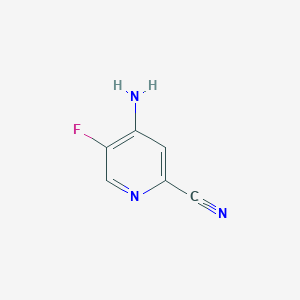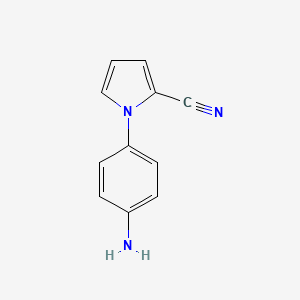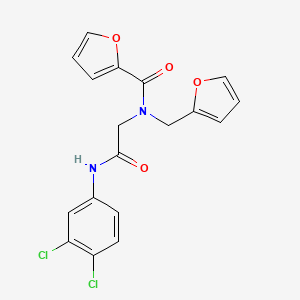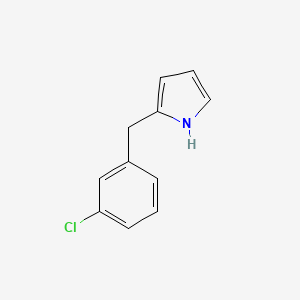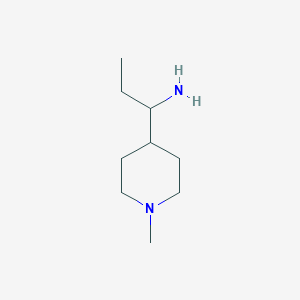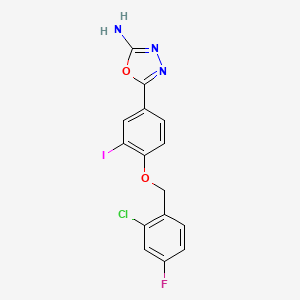
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl ether, an iodophenyl group, and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 2-chloro-4-fluorobenzyl alcohol and 4-hydroxy-3-iodophenyl compound in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the benzyl ether intermediate.
Cyclization to Form Oxadiazole Ring: The benzyl ether intermediate is then reacted with hydrazine hydrate and carbon disulfide (CS2) under reflux conditions to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the synthesis process.
Analyse Chemischer Reaktionen
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine, fluorine, and iodine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the oxadiazole moiety.
Wissenschaftliche Forschungsanwendungen
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine include:
5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzoic acid: This compound shares the chloro-fluorobenzyl ether group but differs in the presence of a benzoic acid moiety instead of the oxadiazole ring.
4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: This compound also contains the chloro-fluorobenzyl ether group but has a benzenesulfonyl chloride moiety.
3-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: This compound features the chloro-fluorobenzyl ether group with a benzaldehyde moiety.
The uniqueness of this compound lies in the combination of the oxadiazole ring and the specific halogen substitutions, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10ClFIN3O2 |
|---|---|
Molekulargewicht |
445.61 g/mol |
IUPAC-Name |
5-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10ClFIN3O2/c16-11-6-10(17)3-1-9(11)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21) |
InChI-Schlüssel |
QLZQOCRWUPBMDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


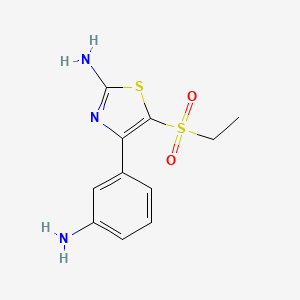
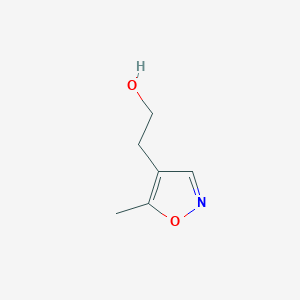
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
![(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)
